(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol
Overview
Description
(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol: is an organic compound that features a thiophene ring substituted with a trifluoroethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol typically involves the introduction of the trifluoroethyl group to the thiophene ring followed by the addition of the methanol group. One common method involves the use of trifluoroethyl bromide and thiophene-3-carbaldehyde as starting materials. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoroethyl group or to convert the methanol group to a methyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: (5-Methylthiophen-3-yl)methanol.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or a precursor for the synthesis of biologically active molecules. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the methanol group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-(2,2,2-Trifluoroethyl)thiophen-2-yl)methanol
- (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)ethanol
- (5-(2,2,2-Trifluoroethyl)thiophen-3-yl)acetaldehyde
Uniqueness
(5-(2,2,2-Trifluoroethyl)thiophen-3-yl)methanol is unique due to the specific positioning of the trifluoroethyl and methanol groups on the thiophene ring. This configuration can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
[5-(2,2,2-trifluoroethyl)thiophen-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)2-6-1-5(3-11)4-12-6/h1,4,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMEOZIELCJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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